molecular formula C10H11N3O B15262117 2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B15262117
M. Wt: 189.21 g/mol
InChI Key: CMZUZVWSUOXMEH-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to the pyrrolo[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidines .

Scientific Research Applications

2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This leads to cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its cyclobutyl group, which enhances its binding affinity and selectivity for certain kinases. This structural feature contributes to its potent biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-cyclobutyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H11N3O/c14-10-7-4-5-11-9(7)12-8(13-10)6-2-1-3-6/h4-6H,1-3H2,(H2,11,12,13,14)

InChI Key

CMZUZVWSUOXMEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(C=CN3)C(=O)N2

Origin of Product

United States

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